Olympicene

Description

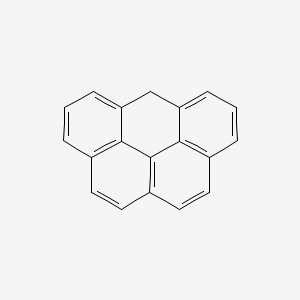

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12/c1-3-12-7-9-14-10-8-13-4-2-6-16-11-15(5-1)17(12)19(14)18(13)16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXWAPSYPXUYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C4=C(C=C3)C=CC5=C4C1=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018726 | |

| Record name | Olympicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-33-3 | |

| Record name | 6H-Benzo[cd]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olympicene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olympicene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLYMPICENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5BNS9ZCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olympicene: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Olympicene (6H-benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a shape reminiscent of the Olympic rings. Its unique electronic and structural properties have garnered significant interest for potential applications in materials science, including advanced sensors, information and energy storage, solar cells, and high-tech LEDs. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in chemistry and drug development.

Synthesis of this compound

Two primary synthetic routes to this compound have been established: the original multi-step synthesis developed by Mistry and Fox, and a more recent, efficient two-step radical annulation method by Alabugin and coworkers.

Original Multi-Step Synthesis

First reported in anticipation of the 2012 London Olympics, this seven-step synthesis laid the groundwork for accessing the this compound core.[1][2] The key steps involve a sequence of classical organic reactions to construct the intricate five-ring system.

A detailed, step-by-step protocol for the original synthesis is outlined below, based on the procedures reported by Mistry and Fox.[3][4]

Step 1: Wittig Reaction

-

Reaction: Pyrene-4-carboxaldehyde is reacted with the ylide derived from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618).

-

Procedure: To a solution of triphenylphosphine in toluene, ethyl bromoacetate is added, and the mixture is heated to form the phosphonium (B103445) salt. After cooling, a mild base is added to generate the ylide. Pyrene-4-carboxaldehyde is then added, and the reaction mixture is stirred to yield the corresponding α,β-unsaturated ester.

Step 2: Hydrogenation

-

Reaction: The α,β-unsaturated ester is hydrogenated to saturate the carbon-carbon double bond.

-

Procedure: The product from Step 1 is dissolved in ethyl acetate, and palladium on carbon (10%) is added as a catalyst. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.

Step 3: Saponification

-

Reaction: The ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: The hydrogenated ester is treated with a solution of potassium hydroxide (B78521) in a mixture of water and ethanol (B145695) and heated under reflux. After cooling, the solution is acidified to precipitate the carboxylic acid.

Step 4: Acyl Chloride Formation

-

Reaction: The carboxylic acid is converted to the more reactive acyl chloride.

-

Procedure: The dried carboxylic acid is suspended in a suitable solvent, and thionyl chloride is added dropwise. The mixture is heated gently until the evolution of gas ceases.

Step 5: Friedel-Crafts Acylation

-

Reaction: An intramolecular Friedel-Crafts reaction is performed to form a new six-membered ring.

-

Procedure: The acyl chloride is dissolved in dichloromethane (B109758) and cooled in an ice bath. Aluminum chloride is added portion-wise, and the reaction is stirred until cyclization is complete.

Step 6: Reduction

-

Reaction: The ketone formed in the previous step is reduced to a secondary alcohol.

-

Procedure: The ketone is dissolved in a suitable solvent and treated with a reducing agent such as lithium aluminum hydride at low temperature.

Step 7: Acid-Catalyzed Cyclization and Dehydration

-

Reaction: The final ring is formed through an acid-catalyzed intramolecular cyclization and subsequent dehydration.

-

Procedure: The alcohol is treated with an acidic ion-exchange resin to promote the final cyclization and dehydration, yielding this compound.

dot

Caption: Workflow for the original multi-step synthesis of this compound.

Two-Step Radical Annulation Synthesis

A significantly more efficient two-step synthesis of a functionalized this compound derivative, Ph-olympicene, was developed by Alabugin and coworkers.[5] This strategy utilizes a radical-initiated annulation to rapidly construct the final ring.[6]

The following protocol is a general representation of the radical annulation approach. For specific substrate and reagent details, consulting the primary literature is recommended.[6]

Step 1: Precursor Synthesis

-

Reaction: A suitable polycyclic aromatic precursor bearing an alkyne and a radical initiator trigger is synthesized.

-

Procedure: Standard cross-coupling and substitution reactions are employed to assemble the precursor molecule.

Step 2: Radical Cascade Annulation

-

Reaction: A radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) are used to initiate a cascade of radical reactions.

-

Procedure: The precursor is dissolved in an appropriate solvent, and the radical initiator and mediator are added. The reaction mixture is heated to induce the radical cascade, leading to the formation of the functionalized this compound derivative in two quick steps from a readily available starting material.[5][7]

dot

Caption: Workflow for the two-step radical annulation synthesis of Ph-olympicene.

Characterization of this compound

The unique structure of this compound has been elucidated and confirmed through a combination of spectroscopic and microscopic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound in solution. The proton NMR spectrum of this compound has been reported and is available interactively on ChemSpider Synthetic Pages.[8]

Table 1: NMR Spectroscopic Data for this compound (6H-benzo[cd]pyrene)

| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ¹H | Data not fully available in a tabulated format | Aromatic Protons |

| Data not fully available in a tabulated format | Methylene Protons (-CH₂-) | ||

| ¹³C NMR | ¹³C | Data not fully available in a tabulated format | Aromatic Carbons |

| Data not fully available in a tabulated format | Methylene Carbon (-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

Table 2: Mass Spectrometric Data for this compound (6H-benzo[cd]pyrene)

| Technique | Parameter | Value | Interpretation |

| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 240.0939 | Corresponds to the molecular formula C₁₉H₁₂ |

| Key Fragments | Data not fully available in a tabulated format | Analysis of fragments can confirm the polycyclic aromatic core |

Note: The exact mass is calculated for the molecular formula C₁₉H₁₂. Experimental fragmentation data can be found in specialized mass spectrometry databases and the primary literature.

Microscopic and Crystallographic Characterization

High-Resolution Microscopy

The first visual confirmation of the this compound structure was achieved using advanced microscopy techniques.

-

Scanning Tunneling Microscopy (STM): Provided the initial glimpse of the molecule's structure.[9]

-

Non-contact Atomic Force Microscopy (AFM): Enabled the imaging of a single this compound molecule with atomic resolution, confirming its five-ring structure.[2]

X-ray Crystallography

Table 3: Selected Crystallographic Parameters for a Functionalized this compound Derivative

| Parameter | Value |

| Crystal System | Data not available for parent this compound |

| Space Group | Data not available for parent this compound |

| Unit Cell Dimensions | Data not available for parent this compound |

| Key Bond Lengths (Å) | Data not available for parent this compound |

| Key Bond Angles (°) | Data not available for parent this compound |

Note: Researchers interested in the precise solid-state structure should refer to crystallographic databases for potential future depositions of the parent this compound structure or consult publications detailing the crystallography of its derivatives.

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow, starting from spectroscopic confirmation of the molecular structure to the direct visualization of its atomic arrangement.

dot

Caption: Logical workflow for the characterization of this compound.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For professionals in research and drug development, the provided protocols and data serve as a valuable resource for further exploration and application of this unique polycyclic aromatic hydrocarbon. It is recommended to consult the cited primary literature for more detailed experimental conditions and in-depth analysis.

References

- 1. Photo-finish for this compound | News | Chemistry World [chemistryworld.com]

- 2. newatlas.com [newatlas.com]

- 3. oxfordstudent.com [oxfordstudent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Olympian feat: Chemists synthesize smallest five-ringed molecule - Los Angeles Times [latimes.com]

- 6. 6H-Benzo[cd]pyren-6-one [webbook.nist.gov]

- 7. 6H-Benzo[cd]pyren-6-one | C19H10O | CID 18310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound - the world's smallest five-ringed symbol [rsc.org]

Olympicene (C₁₉H₁₂): A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olympicene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₂, has garnered significant interest within the scientific community due to its unique five-ringed structure resembling the Olympic rings and its potential applications in materials science and electronics. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its original multi-step synthesis and a more recent, efficient two-step method. Furthermore, this guide outlines the advanced imaging techniques used for its structural characterization at the atomic level, specifically non-contact atomic force microscopy (nc-AFM). All available quantitative data, including physical properties and computational bond lengths, are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

The conception of this compound arose from a desire to celebrate the 2012 London Olympics through chemistry. In March 2010, Professor Graham Richards of the University of Oxford and Antony Williams of the Royal Society of Chemistry (RSC) proposed the synthesis of this novel, five-ringed molecule.[1] The challenge was taken up by researchers Dr. David Fox and Anish Mistry at the University of Warwick, who successfully accomplished the first synthesis.[2] The molecule, with a width of just 1.2 nanometers, is a structural fragment of graphene, suggesting potential applications in advanced electronics, solar cells, and high-tech LEDs.[3]

Physicochemical Properties

This compound is a white powder that is sensitive to light.[1] Its planar aromatic system consists of 18 π-electrons, conferring aromaticity to the molecule.[2] The central six-membered ring, however, is not aromatic.[2]

| Property | Value |

| Chemical Formula | C₁₉H₁₂ |

| Molar Mass | 240.305 g·mol⁻¹[2] |

| Appearance | White powder[1] |

| CAS Number | 191-33-3[2] |

| Density | 1.28 g/cm³[2] |

| Boiling Point | 511.754 °C at 760 mmHg[2] |

| Flash Point | 254.195 °C[2] |

Synthesis of this compound

Two primary synthetic routes to this compound have been reported in the literature. The first is a multi-step process developed by Mistry and Fox, while the second is a more recent and efficient two-step synthesis of a derivative by Tsvetkov and Alabugin.

Original Multi-Step Synthesis (Mistry and Fox)

The initial synthesis of this compound is a seven-step process starting from pyrene (B120774) carboxaldehyde. The detailed experimental procedures were made publicly available on the ChemSpider Synthetic Pages.[4]

Experimental Protocol:

The synthesis involves the following key transformations. For detailed reagent quantities, reaction conditions (temperature, time, etc.), and purification methods, refer to the ChemSpider Synthetic Pages, SyntheticPage 297.[5]

-

Wittig Reaction: Pyrene carboxaldehyde is reacted with an ylide, generated from triphenylphosphine (B44618) and ethyl bromoacetate, in toluene (B28343) to form an α,β-unsaturated ester.[2]

-

Hydrogenation: The double bond of the α,β-unsaturated ester is hydrogenated using hydrogen gas and a palladium catalyst in ethyl acetate.[2]

-

Saponification and Acid Chloride Formation: The ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide, followed by treatment with thionyl chloride to form the acid chloride.[2]

-

Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is carried out using aluminium chloride in dichloromethane (B109758) to form a ketone.[2]

-

Reduction: The ketone is reduced to an alcohol (3,4-dihydro-5H-benzo[cd]pyren-5-ol) using lithium aluminium hydride.[2]

-

Dehydration: The alcohol is treated with an acid in the form of an ion-exchange resin to yield this compound.[2]

Two-Step Synthesis of Ph-Olympicene (Tsvetkov and Alabugin)

In 2018, a more efficient two-step synthesis was developed, leading to a phenyl-substituted this compound derivative, termed 'Ph-olympicene'. This method utilizes a radical alkyne peri-annulation reaction.

Experimental Protocol:

This innovative approach fuses an additional hexagonal ring of carbon atoms onto the zigzag edge of a pre-existing polycyclic aromatic hydrocarbon in two quick steps. For detailed experimental conditions and characterization data, refer to the supporting information of the original publication in Angewandte Chemie.

Structural Characterization

The definitive structural confirmation of this compound at the atomic scale was achieved through advanced microscopy techniques.

Non-Contact Atomic Force Microscopy (nc-AFM)

Researchers at IBM Research in Zurich imaged a single molecule of this compound, providing unprecedented resolution of its chemical structure.[4]

Experimental Protocol:

The imaging was performed using a qPlus tuning fork atomic force microscope operating in frequency modulation mode under ultrahigh vacuum (p ≈ 10⁻¹¹ mbar) and at low temperatures (T ≈ 5 K).[6] A key aspect of achieving atomic resolution was the functionalization of the microscope's tip with a single carbon monoxide (CO) molecule.[4][6] This CO-terminated tip allows for the probing of short-range chemical forces, primarily Pauli repulsion, which is the source of the atomic resolution.[7] For precise experimental parameters, including oscillation amplitude and resonance frequency, refer to the supplementary materials of the Science publication by Gross et al. (2009).[4][6]

Quantitative Data

Computational Bond Lengths

A theoretical study using density functional theory (DFT) has provided the optimized geometry of this compound, including the calculated bond lengths between carbon atoms. The following table summarizes these computed values. It is important to note that these are not experimental values.

| Bond | Bond Length (Å) |

| C1-C2 | 1.37 |

| C1-C11 | 1.43 |

| C2-C3 | 1.42 |

| C3-C4 | 1.37 |

| C4-C12 | 1.43 |

| C5-C6 | 1.37 |

| C5-C13 | 1.43 |

| C6-C7 | 1.42 |

| C7-C8 | 1.37 |

| C8-C14 | 1.43 |

| C9-C10 | 1.37 |

| C9-C15 | 1.43 |

| C10-C11 | 1.43 |

| C12-C17 | 1.43 |

| C13-C18 | 1.43 |

| C14-C19 | 1.43 |

| C15-C16 | 1.43 |

| C16-C17 | 1.42 |

| C17-C18 | 1.42 |

| C18-C19 | 1.42 |

| C11-C16 | 1.52 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for benzo[cd]pyrene, the systematic name for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is available through various databases and the original research publications. An interactive proton NMR spectrum is reportedly available on the ChemSpider entry for this compound. The following tables provide a summary of expected and reported spectroscopic features.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Proton Environment | Expected Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| Methylene Protons (-CH₂-) | ~4.0 |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 140 |

| Methylene Carbon (-CH₂-) | ~30 |

FT-IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Alkane C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1475 |

UV-Vis Spectroscopy

Due to its extended π-conjugated system, this compound is expected to exhibit strong absorption in the UV-Visible region. Specific λmax values with molar absorptivity data can be found in the primary literature and specialized databases.

Conclusion

This compound stands as a testament to the creativity and precision of modern synthetic chemistry. Its elegant structure, reminiscent of a global symbol of unity, has not only captured the imagination but also opened avenues for research into novel carbon-rich nanomaterials. The development of more efficient synthetic routes and the ability to visualize its atomic structure with remarkable detail underscore the rapid advancements in chemical sciences. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers interested in its synthesis, properties, and potential applications in the next generation of electronic and optical devices. For further detailed experimental procedures and data, the reader is directed to the cited primary literature and chemical databases.

References

- 1. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cssp.chemspider.com [cssp.chemspider.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. lab.semi.ac.cn [lab.semi.ac.cn]

- 6. scribd.com [scribd.com]

- 7. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]

Unveiling the Electronic Core of Olympicene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental electronic properties of olympicene, a unique polycyclic aromatic hydrocarbon (PAH) with a structure reminiscent of the Olympic rings. This document provides a comprehensive overview of its electronic characteristics, supported by available data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₂, is a fascinating molecule first synthesized in 2012.[1] Its structure, consisting of five fused rings, is not perfectly planar due to the presence of a CH₂ group, which influences its electronic behavior.[2] As a smaller fragment of graphene, this compound and its derivatives are of significant interest for their potential applications in organic electronics, including light-emitting diodes (LEDs) and solar cells.[1][3] Understanding its core electronic properties is crucial for harnessing its potential in these advanced applications.

Fundamental Electronic Properties

The electronic properties of this compound are primarily dictated by its π-electron system. Theoretical studies have been instrumental in elucidating its electronic structure, comparing it with other well-known PAHs like pentacene.[4][5]

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and potential as a semiconductor.

Theoretical calculations based on density functional theory (DFT) have estimated the HOMO-LUMO gap of pure this compound to be approximately 2.6 eV .[6] This value is indicative of a semiconductor material.

Ionization Potential and Electron Affinity

Table 1: Summary of Key Electronic Properties of this compound

| Property | Theoretical Value | Experimental Value | Reference |

| HOMO-LUMO Gap | ~2.6 eV | Not Available | [6] |

| Ionization Potential | Not Available | Not Available | |

| Electron Affinity | Not Available | Not Available |

Note: The lack of extensive experimental data highlights the need for further research in this area.

Experimental Protocols for Electronic Characterization

Determining the electronic properties of this compound experimentally involves a suite of spectroscopic and electrochemical techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is a multi-step process that provides the foundational material for all subsequent electronic characterization.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9]

Experimental Setup:

-

Working Electrode: Glassy carbon electrode or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Analyte: A dilute solution of this compound.

Procedure:

-

The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.

-

The oxidation and reduction potentials of this compound are determined from the resulting voltammogram.

-

The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the redox potentials to the energy levels versus the vacuum level.[1]

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule.[10] The wavelength of maximum absorption (λmax) can be used to estimate the optical HOMO-LUMO gap.

Experimental Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A UV-grade solvent in which this compound is soluble (e.g., cyclohexane, dichloromethane).

-

Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).

Procedure:

-

A dilute solution of this compound in the chosen solvent is prepared.

-

A baseline spectrum of the pure solvent is recorded.

-

The UV-Vis spectrum of the this compound solution is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) corresponding to the π-π* transition is identified.

-

The optical bandgap can be estimated from the onset of the absorption edge using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

Computational Methodologies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting and understanding the electronic properties of molecules like this compound.

Typical Computational Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. Common DFT functionals for this include B3LYP.[11]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties such as HOMO and LUMO energies, ionization potential, and electron affinity. More advanced methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical prediction of the structures and energies of this compound and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Theoretical Deep Dive into the Isomers and Energetics of Olympicene

For Researchers, Scientists, and Drug Development Professionals

Olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings resembling the Olympic emblem, has garnered significant attention for its unique electronic and optical properties.[1][2] Its structural similarity to pentacene (B32325) suggests its potential as an organic semiconductor in applications ranging from high-tech LEDs and solar cells to sensors and energy storage.[1][3][4] This technical guide provides an in-depth analysis of the theoretical prediction of this compound isomers and their corresponding energies, offering a valuable resource for researchers in materials science and computational chemistry.

The study of this compound and its isomers reveals a complex energetic landscape that necessitates sophisticated computational approaches. Theoretical calculations have demonstrated that this compound isomers can be broadly classified into two categories: aromatic and diradical isomers.[1][3][5] The accurate prediction of the stability and properties of these isomers, particularly the diradical species, requires methods that can adequately account for strong electron correlation.[1][3][5]

Computational Methodologies for this compound Isomer Prediction

The theoretical investigation of this compound isomers employs a variety of quantum chemical methods to determine their structures and relative energies. The choice of methodology is critical, especially for capturing the electronic character of diradical isomers.

Key Computational Approaches:

-

Density Functional Theory (DFT): A widely used method for electronic structure calculations in molecules. For this compound, various functionals are employed to assess aromaticity and predict geometries.[6][7]

-

Parametric Two-Electron Reduced Density Matrix (2-RDM) Method: This method has proven particularly effective for this compound.[1][3][5][8] Unlike traditional wave function methods, the 2-RDM method uses the two-electron reduced density matrix as the fundamental variable, enabling it to capture the multireference correlation characteristic of diradical isomers.[1][3][5]

-

Coupled Cluster with Single and Double Excitations (CCSD): A high-accuracy single-reference method. While reliable for aromatic isomers, it can be less accurate for systems with significant multireference character, such as the diradical this compound isomers.[8]

-

Multireference Methods: For systems with strong electron correlation, multireference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are employed to provide a more accurate description of the electronic structure.[6][7]

The parametric 2-RDM method has been shown to provide a significant correction for the energies of diradical isomers compared to CCSD.[1][3][5][8] This highlights the importance of selecting a computational method that can accurately describe the electronic nature of the specific isomer under investigation.

Relative Energies of this compound Isomers

Theoretical studies have focused on determining the relative stabilities of various this compound isomers. The most stable isomer of this compound possesses C₂ᵥ symmetry.[8] The diradical isomers are of particular interest due to their unique electronic structures.

The following table summarizes the key energetic findings from theoretical predictions:

| Isomer Type | Computational Method | Key Finding | Reference |

| Most Stable Isomer | Parametric 2-RDM | The C₂ᵥ-symmetric structure is the lowest in energy by 5.7 kcal/mol compared to the next most stable isomer. | [8] |

| Diradical Isomers | Parametric 2-RDM vs. CCSD | The 2-RDM method predicts five diradical isomers to be 16–22 kcal/mol lower in energy than predicted by CCSD. | [1][3][5][8] |

| Diradical Isomers | Parametric 2-RDM | The diradical isomers are predicted to be stable to dissociation by 2–20 kcal/mol. | [1][3][5] |

Computational Protocol for Isomer Energy Prediction

A general workflow for the theoretical prediction of this compound isomer energies involves the following steps:

-

Geometry Optimization: The initial structures of the different isomers are optimized to find their minimum energy conformations. This is typically performed using a method like DFT with a suitable functional and basis set.

-

Frequency Calculations: To confirm that the optimized structures correspond to true minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated methods such as the parametric 2-RDM method, CCSD, or multireference methods with a larger basis set, like the Dunning-Hay basis set.[8]

-

Relative Energy Calculation: The relative energies of the isomers are then calculated by taking the difference in their total electronic energies.

Theoretical Methodologies and Isomer Types

The choice of theoretical method is intrinsically linked to the type of this compound isomer being studied. The following diagram illustrates the relationship between the primary isomer categories and the recommended computational approaches.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. azertag.az [azertag.az]

- 3. researchgate.net [researchgate.net]

- 4. Chemists Find New Way to Synthesize ‘Olympic Ring’ Molecule | Sci.News [sci.news]

- 5. Theoretical prediction of the structures and energies of this compound and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stability and Reactivity of the Phenalene and this compound Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Quantum Electronic-Structure of Olympicene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olympicene, with the IUPAC name 6H-Benzo[cd]pyrene, is a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a structure reminiscent of the Olympic rings.[1] This unique arrangement results in a planar geometry for the otherwise helical benzo[c]phenanthrene (B127203) scaffold, a consequence of the methylene (B1212753) bridge at the 6-position.[1] The electronic and optical properties of this compound and its derivatives have garnered significant interest due to their potential applications in materials science, particularly in the development of organic semiconductors, solar cells, and LEDs.[1]

The study of this compound's electronic structure through quantum computational methods is crucial for understanding its stability, reactivity, and potential as a functional material. Theoretical investigations have provided valuable insights into the relative energies of its various isomers and have highlighted the importance of employing advanced computational techniques to accurately describe its electronic properties, including the presence of diradical character in some of its isomers.[2]

This technical guide provides an in-depth overview of the quantum electronic-structure computations performed on this compound, summarizing key quantitative data and detailing the computational methodologies employed in seminal research.

Molecular Structure and Isomerism

The molecular formula of this compound is C₁₉H₁₂.[1] Theoretical studies have explored the electronic structure and relative stabilities of this compound and its various isomers. These isomers can be broadly categorized into aromatic and diradical species. The accurate prediction of the energetic ordering of these isomers is computationally demanding and often requires methods that can adequately treat strong electron correlation.[2]

Quantitative Computational Data

The following tables summarize the key quantitative data obtained from quantum electronic-structure computations of this compound and its isomers.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Computational Method | Reference |

| HOMO Energy | -5.511 eV | RI-B3LYP-D3/def2-TZVP | [3] |

| LUMO Energy | -1.496 eV | RI-B3LYP-D3/def2-TZVP | [3] |

| HOMO-LUMO Gap | 4.015 eV | RI-B3LYP-D3/def2-TZVP | [3] |

Table 2: Relative Energies of this compound Isomers

Seminal computational work by Valentine and Mazziotti explored the relative energies of this compound and its diradical isomers. Their calculations, employing the parametric two-electron reduced density matrix (2-RDM) method, revealed that five diradical isomers are significantly lower in energy than what is predicted by methods like coupled cluster with single and double excitations.[2] The 2-RDM method predicts these diradical isomers to be 16-22 kcal/mol lower in energy, rendering them stable to dissociation by 2-20 kcal/mol.[2]

Note: Detailed tables of absolute and relative energies for specific isomers from the primary literature are not publicly available in the immediate search results. Access to the full text of the cited research is required for a comprehensive tabulation.

Experimental and Computational Protocols

The accurate theoretical description of this compound's electronic structure necessitates the use of sophisticated quantum chemical methods. The primary methods employed in the literature are the parametric two-electron reduced density matrix (2-RDM) method and Density Functional Theory (DFT).

Parametric Two-Electron Reduced Density Matrix (2-RDM) Method

The 2-RDM method is a powerful approach for treating strong electron correlation, which is particularly important for describing the diradical character of some this compound isomers.[2] This method takes the 2-RDM as the fundamental variable in the calculation, rather than the many-electron wavefunction.[2]

Methodology:

-

Software: The specific software package used for the 2-RDM calculations on this compound is not explicitly stated in the available abstracts. However, the developers of the parametric 2-RDM method have made their code available.[4]

-

Basis Set: The basis set used in the original study by Valentine and Mazziotti is not specified in the abstract.[2]

-

Parameters: The parametric 2-RDM method involves a specific parameterization of the 2-RDM to ensure it is a good approximation of a physically realistic N-electron system.[5]

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.

Methodology for Gas Adsorption Studies:

-

Software: Gaussian 09.[6]

-

Functional: B3LYP with Grimme's D3 dispersion correction (B3LYP-D3).[3]

-

Basis Set: def2-TZVP.[3]

-

Analysis: Frontier Molecular Orbital (HOMO, LUMO) analysis and Natural Bond Orbital (NBO) analysis were performed to understand the electronic properties and charge distribution.[3]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical quantum electronic-structure computation of this compound, the following workflow diagram is provided.

Caption: A generalized workflow for quantum electronic-structure computations of this compound.

Conclusion

The quantum electronic-structure computation of this compound has provided fundamental insights into its stability, aromaticity, and the electronic nature of its isomers. Advanced methods capable of handling strong electron correlation, such as the parametric 2-RDM method, have been shown to be crucial for accurately describing the diradical character present in some of its low-lying isomers. DFT calculations continue to be a valuable tool for investigating the properties of this compound, particularly for larger systems and for studying its interactions with other molecules. Further computational and experimental work is warranted to fully elucidate the potential of this compound and its derivatives in the development of novel organic electronic materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GitHub - damazz/P2RDM: parametric two-electron reduced density matrix method [github.com]

- 5. Parametric two-electron reduced-density-matrix method applied to computing molecular energies and properties at nonequilibrium geometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aromaticity and Electron Counting of Olympicene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olympicene (6H-Benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a structure reminiscent of the Olympic rings. Its unique topology and electronic properties have garnered significant interest in materials science and organic electronics. This technical guide provides a comprehensive analysis of the aromaticity and electron counting principles governing this compound. We delve into the application of Hückel's rule, present quantitative data from computational studies, and outline the experimental and theoretical protocols used to characterize this molecule.

Introduction to this compound

First synthesized in 2012 by Anish Mistry and David Fox at the University of Warwick, this compound (C₁₉H₁₂) was conceived to celebrate the London Olympics.[1] The molecule consists of a planar benzo[c]phenanthrene (B127203) scaffold forced into planarity by a central methylene (B1212753) bridge (-CH₂-).[2] This structural feature distinguishes it from related non-planar molecules.[1] Its relationship to graphene and potential applications in next-generation solar cells and LEDs make it a subject of ongoing research.[3] The structure of this compound has been famously visualized at the single-molecule level using non-contact atomic force microscopy (AFM).[3]

Electron Counting and Hückel's Rule

The aromaticity of a cyclic, planar, and fully conjugated molecule can be predicted using Hückel's rule, which states that the system must contain 4n+2 π-electrons, where 'n' is a non-negative integer.[1]

This compound possesses a total of 18 π-electrons within its extended, planar conjugated system. Applying Hückel's rule: 4n + 2 = 18 4n = 16 n = 4

Since 'n' is a positive integer (4), this compound fulfills this critical criterion for aromaticity.[1] It is important to note that this applies to the periphery of the π-system. The central five-membered ring containing the sp³-hybridized CH₂ group is not aromatic.[1]

The logical application of aromaticity rules to this compound is outlined in the diagram below.

Caption: Logical workflow for applying Hückel's rule to determine the aromaticity of this compound.

Quantitative Analysis of Aromaticity

The aromatic character of this compound is not merely a theoretical concept but can be quantified through various computational and experimental methods. Key indicators include bond length equalization, Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).

Bond Length Equalization

A hallmark of aromatic systems is the delocalization of π-electrons, which leads to an averaging of the carbon-carbon bond lengths. In a purely aromatic system like benzene, all C-C bonds are identical (1.39 Å), intermediate between a typical single bond (~1.54 Å) and a double bond (~1.34 Å).[4] In polycyclic systems like this compound, a high degree of bond length equalization within the rings indicates significant aromatic character.

Computational studies using Density Functional Theory (DFT) have determined the optimized geometry and bond lengths of this compound. The table below summarizes these findings, demonstrating a pattern of shortened single bonds and elongated double bonds consistent with an aromatic structure.

| Bond | Bond Length (Å) | Bond | Bond Length (Å) |

| C1-C2 | 1.38 Å | C10-C11 | 1.42 Å |

| C2-C3 | 1.42 Å | C11-C12 | 1.37 Å |

| C3-C4 | 1.41 Å | C12-C13 | 1.42 Å |

| C4-C5 | 1.38 Å | C13-C14 | 1.42 Å |

| C5-C6 | 1.43 Å | C14-C15 | 1.37 Å |

| C6-C7 | 1.43 Å | C15-C16 | 1.43 Å |

| C7-C8 | 1.37 Å | C16-C17 | 1.46 Å |

| C8-C9 | 1.42 Å | C17-C18 | 1.51 Å |

| C9-C1 | 1.43 Å | C18-C6 | 1.51 Å |

| C3-C10 | 1.43 Å | C18-C19 | 1.51 Å |

| C9-C16 | 1.43 Å | C5-C19 | 1.51 Å |

| Data sourced from DFT calculations presented in a study on this compound sensors.[5] |

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom (Bq) at the center of a ring and computing its magnetic shielding. A negative NICS value (diatropic ring current) indicates aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. Values near zero are indicative of non-aromatic character. Recent studies have utilized DFT to calculate NICS values for this compound isomers.[6]

| Compound | Ring | NICS(1) (ppm) | Aromaticity |

| Benzene | - | -10.2 | Aromatic |

| Naphthalene | - | -9.9 | Aromatic |

| Anthracene | Outer Rings | -11.5 | Aromatic |

| Anthracene | Central Ring | -6.8 | Aromatic |

| Phenanthrene | Outer Rings | -10.9 | Aromatic |

| Phenanthrene | Central Ring | -5.0 | Aromatic |

| Comparative data from various computational studies. |

Based on its structure and electron count, the outer benzene rings of this compound are expected to exhibit strongly negative NICS values, confirming their local aromaticity.

Aromatic Stabilization Energy (ASE)

ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical acyclic analogue.[7] It quantifies the extra stability gained through electron delocalization. While a specific ASE value for this compound has not been reported, it is expected to be significant, contributing to its overall stability. For context, the experimentally determined ASE of benzene is approximately 36 kcal/mol.[8]

Methodologies and Protocols

Synthesis of this compound

The original synthesis of this compound was a multi-step process starting from pyrene-4-carboxaldehyde. The experimental procedures were documented on the ChemSpider Synthetic Pages.[3] The general workflow is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Protocol Summary:

-

Wittig Reaction: Pyrene-4-carboxaldehyde is reacted with a phosphorus ylide (generated from triphenylphosphine and ethyl bromoacetate) in toluene to form an α,β-unsaturated ester.[1]

-

Hydrogenation: The double bond of the ester is reduced using catalytic hydrogenation (H₂ with Pd/C) in ethyl acetate.[1]

-

Hydrolysis and Acylation: The resulting ester is hydrolyzed to a carboxylic acid with potassium hydroxide (B78521) (KOH), followed by conversion to the acid chloride using thionyl chloride (SOCl₂).[1]

-

Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is induced using a Lewis acid like aluminum chloride (AlCl₃) in dichloromethane, leading to cyclization and the formation of a ketone precursor.[1]

-

Reduction: The final step involves the reduction of the ketone group to a methylene group to yield this compound.

Computational Protocol for Aromaticity Analysis

Theoretical studies are essential for quantifying the aromaticity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow for calculating geometry, bond lengths, and NICS values is described below.

Caption: Workflow for computational analysis of this compound's aromaticity using DFT.

Protocol Details:

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using a DFT functional like B3LYP or ωB97M-V with a basis set such as def2-TZVP.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum, confirmed by the absence of imaginary frequencies.

-

Bond Length Analysis: Carbon-carbon bond lengths are measured from the optimized geometry to assess the degree of bond length equalization.[5]

-

NICS Calculation: Using the optimized geometry, a magnetic shielding calculation is performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard.[6] Ghost atoms are placed at the geometric center of each ring (and typically 1 Å above the center for NICS(1) values) to calculate the nucleus-independent chemical shifts.

Conclusion

This compound serves as an exemplary case study in the principles of aromaticity in polycyclic systems. Its 18 π-electron framework conforms to Hückel's 4n+2 rule, establishing its aromatic character. This is quantitatively supported by computational analyses of its molecular structure, which reveal significant bond length equalization, a key indicator of electron delocalization. While specific NICS and ASE values for the parent molecule require further reporting in the literature, comparisons with analogous PAHs strongly suggest a high degree of aromatic stabilization. The detailed synthetic and computational protocols outlined herein provide a framework for the continued investigation of this compound and its derivatives, which hold promise for advancements in materials science and electronic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uk.newsroom.ibm.com [uk.newsroom.ibm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding in 6H-Benzo[cd]pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 6H-Benzo[cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) also known by the trivial name 'Olympicene'. The information presented herein is a synthesis of publicly available experimental and computational data, intended to support research and development activities.

Molecular Structure and Bonding

6H-Benzo[cd]pyrene (C₁₉H₁₂) is a pentacyclic aromatic hydrocarbon with a unique bridged structure.[1] Its core consists of a pyrene (B120774) moiety fused with a cyclopentadiene (B3395910) ring, resulting in a non-planar geometry. The molecule possesses an sp³-hybridized carbon at the 6-position, which puckers the otherwise planar aromatic system. This structural feature is critical to its chemical reactivity and physical properties.

The bonding in 6H-Benzo[cd]pyrene is characterized by a delocalized π-electron system across the aromatic rings. This extensive conjugation is responsible for its characteristic spectroscopic properties. The C-C bond lengths in the aromatic portion are expected to be intermediate between those of single and double bonds, typical of polycyclic aromatic hydrocarbons. The bonds associated with the methylene (B1212753) bridge (C-H and C-C at the 6-position) exhibit standard sp³-hybridized bond lengths and angles.

Table 1: Selected Bond Lengths and Angles for a 6-Methyl-6H-Benzo[cd]pyrene Derivative

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | ||

| C(aromatic)-C(aromatic) | 1.375 - 1.450 | |

| C(aromatic)-C(6) | 1.508 - 1.515 | |

| C(6)-C(methyl) | 1.530 | |

| C(aromatic)-H | 0.930 - 0.960 | |

| C(6)-H | 0.980 | |

| Bond Angles | ||

| C(aromatic)-C(aromatic)-C(aromatic) | 118.5 - 122.0 | |

| C(aromatic)-C(6)-C(aromatic) | 103.5 | |

| H-C(6)-C(aromatic) | 109.0 - 110.0 |

Note: Data is derived from the crystallographic information file (CIF) for CCDC deposition number 2408380, which corresponds to a methyl derivative of 6H-Benzo[cd]pyrene. The ranges for aromatic C-C and C-H bonds reflect the variations within the fused ring system.

Experimental Protocols

The determination of the molecular structure and bonding of 6H-Benzo[cd]pyrene relies on a combination of synthetic organic chemistry and advanced analytical techniques.

The following protocol is based on the synthesis reported by Anish Mistry and David Fox on ChemSpider SyntheticPages.[2]

Reaction Scheme:

A multi-step synthesis starting from pyrene-4-carbaldehyde.

Materials and Methods:

-

Wittig Reaction: Pyrene-4-carbaldehyde is reacted with the ylide derived from (carbethoxymethyl)triphenylphosphonium bromide in a suitable solvent (e.g., toluene) to yield the corresponding α,β-unsaturated ester.

-

Reduction: The resulting ester is reduced, for example, via catalytic hydrogenation, to saturate the double bond.

-

Cyclization: The saturated ester is then subjected to an intramolecular Friedel-Crafts acylation reaction to form the pentacyclic ketone precursor.

-

Reduction of Ketone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol to yield 6H-Benzo[cd]pyrene.

Author's Note on Purification: The product is noted to be sensitive and may degrade on a standard silica (B1680970) gel column. Purification under a dinitrogen atmosphere is recommended to minimize degradation.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized product. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the downfield region and a distinctive signal for the methylene protons at the 6-position in the upfield region. An interactive proton NMR spectrum for this compound is available on the ChemSpider SyntheticPages entry.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of 6H-Benzo[cd]pyrene.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.

Protocol Outline:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Workflow for Structural Determination

The logical flow for the determination of the molecular structure and bonding of 6H-Benzo[cd]pyrene is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of 6H-Benzo[cd]pyrene.

References

Unraveling the Stability of Olympicene: A Technical Guide to Initial Computational Investigations

For Immediate Release

A Deep Dive into the Computational Underpinnings of a Unique Polycyclic Aromatic Hydrocarbon

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the initial computational studies that have elucidated the stability of olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) with a unique five-ring structure reminiscent of the Olympic rings. This document details the theoretical frameworks and quantitative data from seminal research that has been pivotal in understanding the electronic structure and energetic landscape of this compound and its isomers.

Introduction to this compound

This compound (C₁₉H₁₂) is a non-planar PAH that has garnered significant interest due to its unique topology and potential applications in materials science and electronics. Initial theoretical investigations have been crucial in predicting its stability and exploring the energetic landscape of its various isomers. These computational studies provide a foundational understanding of the molecule's kinetic and thermodynamic properties, which are essential for its synthesis and potential functionalization.

Core Computational Stability Analyses

The initial theoretical explorations of this compound's stability have primarily been conducted through two key computational approaches: the parametric two-electron reduced density matrix (2-RDM) method and multireference calculations. These methods have been instrumental in characterizing the ground-state energies and aromaticity of this compound and its isomers.

The Parametric 2-RDM Method and Coupled Cluster Calculations

A foundational study by Valentine and Mazziotti provided the first theoretical insights into the kinetic stability of this compound.[1] Their work highlighted the existence of various isomers, including both aromatic and diradical species. The computational approach was centered on the parametric 2-RDM method, which is adept at handling strong electron correlation, a characteristic feature of some of the this compound isomers.[1]

Experimental Protocol: 2-RDM and CCSD Calculations

The computational methodology employed by Valentine and Mazziotti is outlined as follows:

-

Geometry Optimization: Initial molecular geometries of this compound and its isomers were optimized using density functional theory (DFT) with the B3LYP functional and the 6-31G* basis set.

-

Energy Calculations: Single-point energy calculations were then performed on the optimized geometries using the following methods:

-

Parametric 2-RDM Method: This method was employed to accurately capture the electronic energies, particularly for the diradical isomers which exhibit significant multireference character. The calculations were performed with the cc-pVDZ basis set.

-

Coupled Cluster with Single and Double Excitations (CCSD): For comparison, CCSD calculations were also performed with the cc-pVDZ basis set. This method provides a high level of theory for systems where a single-reference determinant is a good approximation.

-

-

Software: The GAMESS (General Atomic and Molecular Electronic Structure System) software package was utilized for these calculations.

Data Presentation: Relative Energies of this compound Isomers

The study revealed that several diradical isomers of this compound are energetically more favorable than the initially synthesized aromatic form.[1] The relative energies calculated using the parametric 2-RDM method are summarized in the table below.

| Isomer Type | Number of Isomers | Relative Energy Range (kcal/mol) vs. This compound |

| Diradical | 5 | -16 to -22 |

Table 1: Relative energies of diradical this compound isomers compared to the aromatic this compound, as calculated by the parametric 2-RDM method.[1]

Multireference and DFT Calculations for Aromaticity Assessment

More recent research by Ferrão et al. has expanded on the initial stability studies by employing multireference calculations and DFT to investigate the reactivity and aromaticity of this compound isomers in greater detail.[2] This work introduced the use of the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) as key indicators of aromatic character.[2]

Experimental Protocol: Multireference and DFT Calculations

The computational workflow utilized by Ferrão and collaborators is detailed below:

-

Geometry Optimization: The geometries of the this compound isomers were optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.

-

Multireference Calculations: To accurately describe the electronic states, especially for open-shell and multireference systems, the following methods were used:

-

Complete Active Space Second-Order Perturbation Theory (CASPT2): These calculations were performed to obtain accurate energies of the ground and excited states. The active space was chosen to include the π-orbitals.

-

Multireference Averaged Quadratic Coupled Cluster (MR-AQCC): This method was also employed for a robust treatment of electron correlation.

-

-

Aromaticity Indices Calculation:

-

HOMA: The HOMA index, a geometry-based measure of aromaticity, was calculated from the optimized bond lengths.

-

NICS: NICS values, which are based on the magnetic shielding at the center of each ring, were calculated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(d,p) level of theory.

-

-

Software: The MOLCAS and Gaussian software packages were used for these computations.

Data Presentation: Aromaticity Indices for this compound Rings

The HOMA and NICS(0) (NICS calculated at the ring center) values provide a quantitative measure of the aromaticity of the individual rings within the this compound structure. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. HOMA values closer to 1 indicate a higher degree of aromaticity.

| Ring | HOMA | NICS(0) (ppm) |

| A | 0.85 | -9.5 |

| B | 0.78 | -8.2 |

| C | 0.65 | -6.1 |

| D | 0.83 | -9.1 |

| E (Central) | 0.32 | -2.5 |

Table 2: Representative HOMA and NICS(0) values for the individual rings of the aromatic this compound isomer.

Visualization of Computational Workflows

To provide a clearer understanding of the logical flow of the computational studies discussed, the following diagrams have been generated using the DOT language.

Conclusion

The initial computational studies on this compound have been instrumental in shaping our understanding of its stability and electronic properties. The work of Valentine and Mazziotti established the energetic landscape of its isomers, highlighting the favorability of diradical structures.[1] Subsequent research by Ferrão and colleagues provided a deeper understanding of the aromatic characteristics of these molecules through advanced multireference calculations and the application of aromaticity indices.[2] Together, these studies provide a robust computational foundation for future experimental work on the synthesis, functionalization, and application of this unique polycyclic aromatic hydrocarbon.

References

Preliminary Investigation of the Optical Properties of Olympicene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) with a structure reminiscent of the Olympic rings, has garnered significant interest for its potential applications in materials science and electronics.[1][2][3] Its unique π-conjugated system suggests intriguing optical properties that could be harnessed for the development of novel sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. This technical guide provides a comprehensive overview of a preliminary investigation into the optical properties of this compound. Due to the limited availability of published experimental data on this compound's specific optical characteristics, this document outlines the fundamental experimental protocols and theoretical considerations for such a study. Hypothetical data, based on the known properties of similar PAHs, is presented for illustrative purposes.

Introduction

This compound, with the IUPAC name 6H-Benzo[cd]pyrene, is a non-planar PAH composed of five fused rings.[4] Its electronic structure, characterized by a delocalized π-electron system, is expected to give rise to distinct absorption and emission properties. The study of these properties is crucial for understanding the molecule's photophysics and evaluating its suitability for various applications. This guide details the standard methodologies for characterizing the key optical parameters of a molecule like this compound, including its UV-Vis absorption, fluorescence, and phosphorescence characteristics.

Hypothetical Optical Properties of this compound

The following table summarizes plausible, yet hypothetical, quantitative data for the optical properties of this compound. These values are based on analogies with well-characterized polycyclic aromatic hydrocarbons such as pyrene (B120774) and benzo[a]pyrene (B130552) and serve as a benchmark for future experimental investigations.

| Parameter | Symbol | Hypothetical Value | Units | Conditions |

| Absorption Maximum | λmax | 340, 275, 240 | nm | In cyclohexane |

| Molar Extinction Coefficient | ε | 50,000, 35,000, 60,000 | M-1cm-1 | At corresponding λmax |

| Fluorescence Emission Maximum | λem | 385, 395 | nm | In cyclohexane, λex = 340 nm |

| Fluorescence Quantum Yield | ΦF | 0.6 | - | Relative to quinine (B1679958) sulfate (B86663) |

| Fluorescence Lifetime | τF | 80 | ns | In deoxygenated cyclohexane |

| Phosphorescence Emission Maximum | λphos | 610 | nm | In a frozen ethanol (B145695) matrix at 77 K |

| Phosphorescence Lifetime | τP | 1.2 | s | In a frozen ethanol matrix at 77 K |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values for this compound may differ.

Experimental Protocols

A thorough investigation of this compound's optical properties requires a systematic approach employing various spectroscopic techniques. The following sections detail the experimental protocols for these measurements.

Sample Preparation

-

Synthesis and Purification: this compound is synthesized via a multi-step organic synthesis.[4] The final product must be purified to a high degree, typically using column chromatography and recrystallization, to remove any fluorescent or absorbing impurities that could interfere with the optical measurements. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

-

Solvent Selection: A range of solvents of varying polarity should be used to investigate solvatochromic effects. Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are essential to minimize background absorption and fluorescence.

-

Concentration: For absorption measurements, solutions are typically prepared in the micromolar (10-6 to 10-5 M) range to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 to 1.0). For fluorescence measurements, more dilute solutions (10-7 to 10-6 M) are often used to avoid inner filter effects and self-quenching.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which this compound absorbs light and to quantify the strength of this absorption.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Procedure: a. Prepare a stock solution of this compound of known concentration in the chosen solvent. b. Prepare a series of dilutions from the stock solution. c. Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline. d. Record the absorption spectra of the this compound solutions from approximately 200 to 800 nm. e. Identify the wavelengths of maximum absorbance (λmax). f. Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of this compound after it has absorbed light.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

-

Procedure: a. Prepare a dilute solution of this compound (absorbance at the excitation wavelength < 0.1). b. Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 340 nm). c. Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350 to 700 nm). d. Identify the wavelengths of maximum fluorescence emission (λem).

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[6]

-

Standard Selection: A standard with a known quantum yield and with absorption and emission properties similar to this compound should be chosen (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Procedure: a. Prepare a series of solutions of both the this compound sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1. b. Record the absorption and fluorescence emission spectra for all solutions. c. Integrate the area under the emission curves for both the sample and the standard. d. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. e. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Phosphorescence Spectroscopy

Phosphorescence is emission from the triplet excited state and is typically observed at longer wavelengths and with longer lifetimes than fluorescence.

-

Instrumentation: A spectrofluorometer with a phosphorescence mode, which involves time-gating to separate the long-lived phosphorescence from the short-lived fluorescence. A cryogenic setup (e.g., a liquid nitrogen dewar) is required.

-

Procedure: a. Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of organic solvents). b. The sample is placed in the cryogenic dewar and cooled to 77 K (-196 °C). c. The sample is excited, and the emission is recorded after a short delay to allow for the decay of fluorescence. d. The phosphorescence spectrum is recorded, and the wavelength of maximum phosphorescence (λphos) is determined.

Phosphorescence Lifetime (τP) Measurement

The phosphorescence lifetime is the characteristic time it takes for the phosphorescence intensity to decay to 1/e of its initial value.

-

Instrumentation: A spectrofluorometer with time-resolved capabilities, often using a pulsed excitation source (e.g., a flash lamp or a pulsed laser).

-

Procedure: a. The sample is prepared and cooled as for phosphorescence spectroscopy. b. The sample is excited with a short pulse of light. c. The decay of the phosphorescence intensity over time is recorded. d. The lifetime (τP) is determined by fitting the decay curve to an exponential function.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for UV-Vis Absorption Spectroscopy of this compound.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Caption: Workflow for Phosphorescence Spectroscopy and Lifetime Measurement.

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of the optical properties of this compound. By following the detailed experimental protocols for UV-Vis absorption, fluorescence, and phosphorescence spectroscopy, researchers can obtain the critical data necessary to characterize this unique molecule's photophysical behavior. The provided workflows and hypothetical data serve as a valuable resource for planning and executing these experiments. A thorough understanding of this compound's optical properties will be instrumental in unlocking its potential for advanced applications in materials science and optoelectronics.

References

- 1. Photophysical characterization and the self-assembly properties of mono- and bis-pyrene derivatives for cell imaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzo[A]Pyrene and Benzo[E]Pyrene: Photoreactivity and Phototoxicity toward Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[7]helicene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Olympicene from Pyrene Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of olympicene (6H-benzo[cd]pyrene), a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its unique five-ring structure resembling the Olympic rings. The synthesis commences with the commercially available starting material, pyrene-1-carboxaldehyde, and proceeds through a seven-step sequence involving a Wittig reaction, hydrogenation, saponification, acyl chloride formation, an intramolecular Friedel-Crafts acylation, reduction, and final dehydration. This protocol is based on the original synthetic route developed by Anish Mistry and David Fox at the University of Warwick. Detailed methodologies for each reaction and purification step are provided, along with a comprehensive table of quantitative data to facilitate reproducibility.

Introduction